molecular formula C18H28N4O B1668079 Butalamine CAS No. 22131-35-7

Butalamine

Cat. No.: B1668079
CAS No.: 22131-35-7
M. Wt: 316.4 g/mol
InChI Key: VYWQZAARVNRSTR-UHFFFAOYSA-N
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Description

Butalamine is a chemical compound known for its vasodilatory properties. It is classified under the category of peripheral vasodilators, which are used to widen blood vessels and improve blood flow. The chemical formula for this compound is C18H28N4O, and it has a molar mass of 316.449 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butalamine involves multiple steps. Initially, benzamidoxime reacts with chlorine to form an intermediate compound. This intermediate then reacts with cyanamide to produce 5-amino-3-phenyl-1,2,4-oxadiazole. The final step involves the base-catalyzed alkylation of this compound with dibutylaminoethyl chloride, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves controlled temperatures and pressures, along with the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: Butalamine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution reactions can produce a range of substituted derivatives.

Scientific Research Applications

Butalamine has a wide range of applications in scientific research:

Mechanism of Action

Butalamine exerts its effects primarily through vasodilation. It works by relaxing the smooth muscles in blood vessel walls, leading to an increase in blood vessel diameter and improved blood flow. The exact molecular targets and pathways involved in this process are still under investigation, but it is believed to interact with specific receptors and signaling molecules that regulate vascular tone .

Comparison with Similar Compounds

Butalamine can be compared with other vasodilators and similar compounds:

    Butylamine: A simpler amine with different properties and applications.

    N-Butylamine: Another amine with distinct chemical behavior and uses.

    Tert-Butylamine: Known for its use in organic synthesis and different reactivity patterns.

Uniqueness: this compound’s unique structure, which includes an oxadiazole ring and dibutylaminoethyl group, distinguishes it from other similar compounds. This unique structure contributes to its specific vasodilatory effects and potential therapeutic applications .

Properties

IUPAC Name

N',N'-dibutyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O/c1-3-5-13-22(14-6-4-2)15-12-19-18-20-17(21-23-18)16-10-8-7-9-11-16/h7-11H,3-6,12-15H2,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWQZAARVNRSTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCNC1=NC(=NO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022710
Record name Butalamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22131-35-7
Record name Butalamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22131-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butalamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022131357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butalamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13681
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Butalamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butalamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.708
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BUTALAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/140T9JTG43
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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